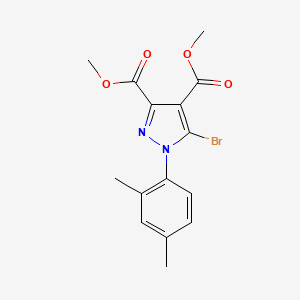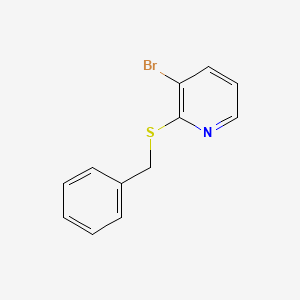![molecular formula C24H31N3O4 B12041328 N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide CAS No. 624726-79-0](/img/structure/B12041328.png)
N-[(Z)-2-(3,4-Dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-2-(3,4-Dimetoxi fenil)-1-({[3-(dimetilamino)propil]amino}carbonil)etenil]-4-metilbenzamida es un compuesto orgánico complejo con la fórmula molecular C24H31N3O4. Este compuesto es conocido por sus características estructurales únicas, que incluyen un grupo dimetoxi fenil y un grupo dimetilamino propil. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas y posibles actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(Z)-2-(3,4-Dimetoxi fenil)-1-({[3-(dimetilamino)propil]amino}carbonil)etenil]-4-metilbenzamida generalmente involucra múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Intermediario Dimetoxi Fenil: El material de partida, 3,4-dimetoxi benzaldehído, se somete a una reacción con una amina adecuada para formar el intermedio.
Reacción de Acoplamiento: El intermedio se acopla luego con cloruro de 4-metilbenzoílo en presencia de una base como la trietilamina.
Adición del Grupo Dimetilamino Propil: El paso final involucra la adición del grupo dimetilamino propil al producto acoplado, típicamente utilizando un reactivo como la dimetilaminopropilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, a menudo involucrando sistemas automatizados y reactores de flujo continuo para garantizar la calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(Z)-2-(3,4-Dimetoxi fenil)-1-({[3-(dimetilamino)propil]amino}carbonil)etenil]-4-metilbenzamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo dimetilamino.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como el metóxido de sodio en metanol.
Productos Mayores
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de amidas o ésteres sustituidos.
Aplicaciones Científicas De Investigación
N-[(Z)-2-(3,4-Dimetoxi fenil)-1-({[3-(dimetilamino)propil]amino}carbonil)etenil]-4-metilbenzamida se utiliza en diversos campos de investigación científica:
Química: Como reactivo en la síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en ciertos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[(Z)-2-(3,4-Dimetoxi fenil)-1-({[3-(dimetilamino)propil]amino}carbonil)etenil]-4-metilbenzamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[(Z)-2-(3,4-Dimetoxi fenil)-1-({[3-(4-morfolinil)propil]amino}carbonil)etenil]-4-metilbenzamida
- N-[(Z)-2-(4-Isopropil fenil)-1-({[3-(4-morfolinil)propil]amino}carbonil)etenil]-4-metilbenzamida
- N-[(Z)-1-({[3-(1H-imidazol-1-il)propil]amino}carbonil)-2-(4-metoxifenil)etenil]-4-metilbenzamida
Singularidad
N-[(Z)-2-(3,4-Dimetoxi fenil)-1-({[3-(dimetilamino)propil]amino}carbonil)etenil]-4-metilbenzamida es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un grupo dimetoxi fenil y un grupo dimetilamino propil lo hace particularmente interesante para la investigación en diversos campos.
Propiedades
Número CAS |
624726-79-0 |
|---|---|
Fórmula molecular |
C24H31N3O4 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H31N3O4/c1-17-7-10-19(11-8-17)23(28)26-20(24(29)25-13-6-14-27(2)3)15-18-9-12-21(30-4)22(16-18)31-5/h7-12,15-16H,6,13-14H2,1-5H3,(H,25,29)(H,26,28)/b20-15- |
Clave InChI |
GKEKWGWHSGJYRW-HKWRFOASSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)NCCCN(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-2-benzylidenehydrazino]-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B12041259.png)


![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12041285.png)

![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041305.png)
![(5Z)-3-Cyclopentyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041312.png)
![N-(2-Bromo-4-methylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041324.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)
![2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione](/img/structure/B12041332.png)

